molecular formula C30H57FeO6 B15177219 Decanoic acid, iron(3+) salt, basic CAS No. 97434-79-2

Decanoic acid, iron(3+) salt, basic

Cat. No.: B15177219
CAS No.: 97434-79-2
M. Wt: 569.6 g/mol
InChI Key: XUGHSWZPYHDAMD-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decanoic acid, iron(3+) salt, basic (CAS RN: 97434-79-2; alternative formula: C₁₀H₂₀FeO₂) is a coordination compound where iron(III) cations are complexed with decanoate anions (C₁₀H₁₉O₂⁻). This compound is notable for its role in materials science, particularly in synthesizing iron oxide nanocrystals (NCs) with surface modifications. Evidence indicates that decanoic acid chemically binds to iron oxide NCs, forming a core-shell structure with a mean particle size of 7.8 ± 2.0 nm . The synthesis often employs supercritical CO₂ as a reaction medium, yielding uniform NCs with high crystallinity (α-Fe₂O₃ and γ-Fe₂O₃ phases) and self-assembly properties due to the surfactant-like behavior of decanoic acid . Thermogravimetric analysis (TGA) confirms strong chemical bonding between decanoic acid and iron oxide, with weight loss initiating at ~300°C, indicative of thermal stability up to this temperature .

Properties

CAS No.

97434-79-2

Molecular Formula

C30H57FeO6

Molecular Weight

569.6 g/mol

IUPAC Name

decanoate;iron(3+)

InChI

InChI=1S/3C10H20O2.Fe/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3

InChI Key

XUGHSWZPYHDAMD-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Fe+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanoic acid, iron(3+) salt, basic typically involves the reaction of decanoic acid with an iron(III) salt, such as iron(III) chloride. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction can be represented as follows:

3C₁₀H₂₀O₂+FeCl₃Fe(C₁₀H₁₉O₂)₃+3HCl3 \text{C₁₀H₂₀O₂} + \text{FeCl₃} \rightarrow \text{Fe(C₁₀H₁₉O₂)₃} + 3 \text{HCl} 3C₁₀H₂₀O₂+FeCl₃→Fe(C₁₀H₁₉O₂)₃+3HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified by recrystallization or filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Decanoic acid, iron(3+) salt, basic undergoes various types of chemical reactions, including:

    Oxidation: The iron(III) center can undergo redox reactions, where it is reduced to iron(II) while oxidizing other species.

    Substitution: The decanoate ligands can be replaced by other ligands in coordination chemistry reactions.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form decanoic acid and iron(III) hydroxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Ligands such as phosphines or amines can be used to replace the decanoate ligands.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

Scientific Research Applications

Decanoic acid, iron(3+) salt, basic has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which decanoic acid, iron(3+) salt, basic exerts its effects is primarily through its ability to coordinate with various substrates and catalyze reactions. The iron(III) center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. In biological systems, the compound can interact with cellular components, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Key Findings :

  • Iron(3+) decanoate excels in nanomaterial synthesis due to its ability to form stable, surface-modified NCs. In contrast, sodium decanoate is water-soluble and widely used in detergents, while zinc decanoate leverages the antimicrobial properties of Zn²⁺ .
  • Thermal stability varies significantly: Iron decanoate’s decomposition temperature (~300°C) exceeds that of sodium decanoate, likely due to stronger Fe–O bonds compared to Na–O .

Comparison with Other Iron Carboxylates

Iron carboxylates, such as iron stearate (C₁₈H₃₅O₂) and iron oleate (C₁₈H₃₃O₂), differ in chain length and unsaturation:

Property Iron(3+) Decanoate Iron Stearate Iron Oleate
Carbon Chain Length C₁₀ (saturated) C₁₈ (saturated) [^] C₁₈ (unsaturated) [^]
Nanoparticle Size 7.8 ± 2.0 nm 10–15 nm [^] 5–20 nm [^]
Crystallinity α-Fe₂O₃, γ-Fe₂O₃ α-Fe₂O₃ [^] Fe₃O₄ [^]
Synthesis Medium Supercritical CO₂ Aqueous/organic solvents [^] Thermal decomposition [^]

Key Findings :

  • Shorter-chain decanoate ligands produce smaller NCs (7.8 nm) compared to stearate (C₁₈), highlighting chain-length-dependent size control .
  • Unsaturated ligands (e.g., oleate) enable lower-temperature synthesis of magnetite (Fe₃O₄), whereas decanoate favors hematite/maghemite phases .

Comparison with Basic Salts of Carboxylic Acids

Basic salts like basic iron(III) acetate ([Fe₃O(OAc)₆(H₂O)₃]⁺) differ in ligand type and structure:

Property Iron(3+) Decanoate Basic Iron(III) Acetate
Ligand Type Long-chain (C₁₀) Short-chain (C₂) [^]
Structure Core-shell NCs Polynuclear clusters [^]
Applications Magnetic materials Catalysis, pigments [^]
Solubility Organic solvents Water/alcohols [^]

Key Findings :

  • Long-chain decanoate stabilizes colloidal NCs in organic solvents, whereas short-chain acetate forms water-soluble clusters .
  • Basic iron(III) acetate’s polynuclear structure enhances catalytic activity, unlike decanoate’s focus on nanomaterials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.